molecular formula C21H24FN5O B12239402 5-fluoro-4-methyl-2-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine

5-fluoro-4-methyl-2-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine

Cat. No.: B12239402
M. Wt: 381.4 g/mol
InChI Key: KJHXIIKOKOXIRQ-UHFFFAOYSA-N
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Description

5-fluoro-4-methyl-2-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine is a complex organic compound with a unique structure that combines multiple heterocyclic systems. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-4-methyl-2-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine involves multiple steps, including the formation of the pyridine ring, the introduction of the fluorine atom, and the construction of the pyrrolo[3,4-c]pyrrole and cyclopenta[d]pyrimidine moieties. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-4-methyl-2-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Nucleophiles: Sodium methoxide (NaOMe), sodium ethoxide (NaOEt).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-fluoro-4-methyl-2-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-fluoro-4-methyl-2-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine involves its interaction with specific molecular targets and pathways. The fluorine atom and the heterocyclic rings play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-fluoro-4-methyl-2-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine lies in its combination of multiple heterocyclic systems and the presence of a fluorine atom. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C21H24FN5O

Molecular Weight

381.4 g/mol

IUPAC Name

(5-fluoro-4-methylpyridin-2-yl)-[2-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone

InChI

InChI=1S/C21H24FN5O/c1-12-6-19(23-7-17(12)22)21(28)27-10-14-8-26(9-15(14)11-27)20-16-4-3-5-18(16)24-13(2)25-20/h6-7,14-15H,3-5,8-11H2,1-2H3

InChI Key

KJHXIIKOKOXIRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1F)C(=O)N2CC3CN(CC3C2)C4=NC(=NC5=C4CCC5)C

Origin of Product

United States

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